5-(Methacryloylamino)isophthalic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MS 15203 involves the reaction of 2-methyl-1-oxo-2-propen-1-ylamine with 1,3-benzenedicarboxylic acid under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating and ultrasonic assistance to ensure complete dissolution and reaction .
Industrial Production Methods
Industrial production of MS 15203 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent purity, and reaction time, to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
MS 15203 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: MS 15203 can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
MS 15203 has several scientific research applications, including:
Chemistry: Used as a model compound to study G protein-coupled receptor agonists.
Biology: Investigated for its effects on neuronal activity and gene expression.
Medicine: Potential therapeutic applications in conditions related to appetite and weight regulation.
Industry: Utilized in the development of new drugs targeting G protein-coupled receptors
Mechanism of Action
MS 15203 exerts its effects by selectively activating the G protein-coupled receptor 171 (GPR171). This activation leads to an increase in neuronal activity and the abundance of messenger RNAs encoding proSAAS, neuropeptide Y, and agouti-related peptide. The compound also inhibits adenylyl cyclase activity, which plays a role in its overall effects on food intake and body weight .
Comparison with Similar Compounds
Similar Compounds
MS 0015203: Another selective agonist of G protein-coupled receptor 171 with similar effects on neuronal activity and food intake.
GPR171 Agonists: Other compounds that target the same receptor but may have different potency and selectivity
Uniqueness
MS 15203 is unique due to its high selectivity and potency as a G protein-coupled receptor 171 agonist. It exhibits minimal binding to a wide range of other receptors, making it a valuable tool for studying the specific effects of G protein-coupled receptor 171 activation .
Properties
IUPAC Name |
5-(2-methylprop-2-enoylamino)benzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-6(2)10(14)13-9-4-7(11(15)16)3-8(5-9)12(17)18/h3-5H,1H2,2H3,(H,13,14)(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOBVSWSDYFEMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50995912 | |
Record name | 5-[(1-Hydroxy-2-methylprop-2-en-1-ylidene)amino]benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50995912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74398-76-8 | |
Record name | 5-[(1-Hydroxy-2-methylprop-2-en-1-ylidene)amino]benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50995912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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